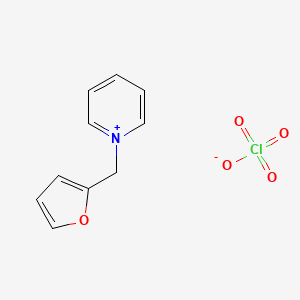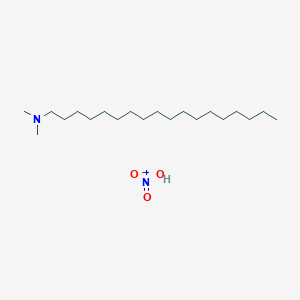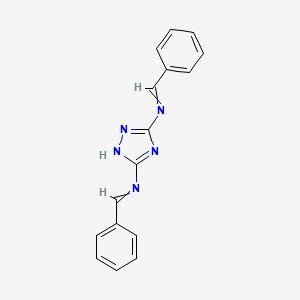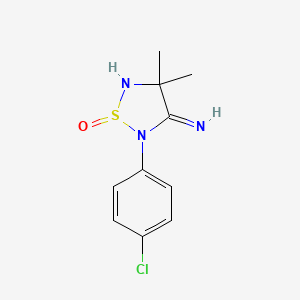
2-(4-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one is a heterocyclic compound that contains a thiadiazolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the imino functionality contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one typically involves the reaction of 4-chloroaniline with appropriate reagents to form the thiadiazolidinone ring. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and purification is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazolidinone ring.
Scientific Research Applications
2-(4-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolidinone derivatives and related heterocyclic compounds such as thiazoles and triazoles . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-3-imino-4,4-dimethyl-1lambda~4~,2,5-thiadiazolidin-1-one lies in its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other related compounds.
Properties
CAS No. |
61938-28-1 |
|---|---|
Molecular Formula |
C10H12ClN3OS |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,4-dimethyl-1-oxo-1,2,5-thiadiazolidin-3-imine |
InChI |
InChI=1S/C10H12ClN3OS/c1-10(2)9(12)14(16(15)13-10)8-5-3-7(11)4-6-8/h3-6,12-13H,1-2H3 |
InChI Key |
CKCCZIHXNOPYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N)N(S(=O)N1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


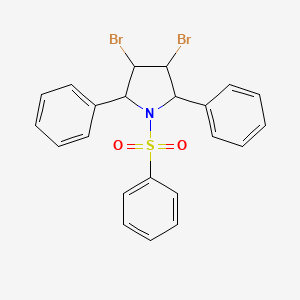
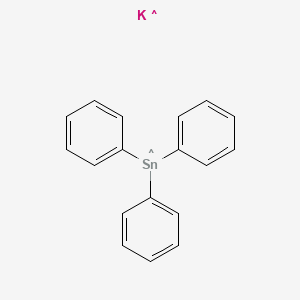
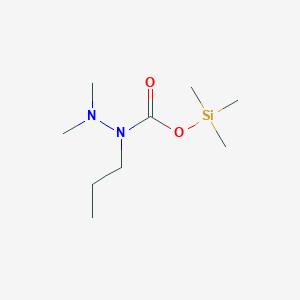
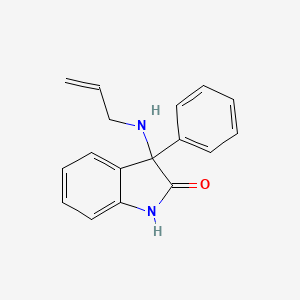
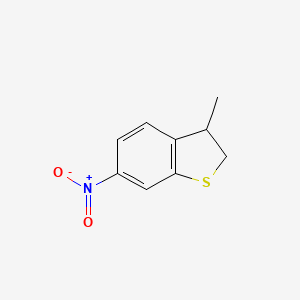
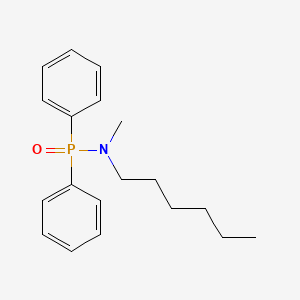
![1-Methyl-3-[3-(4-methylphenyl)but-1-en-1-yl]benzene](/img/structure/B14544216.png)
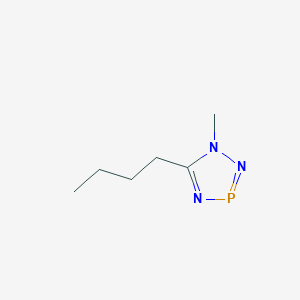
![Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate](/img/structure/B14544221.png)
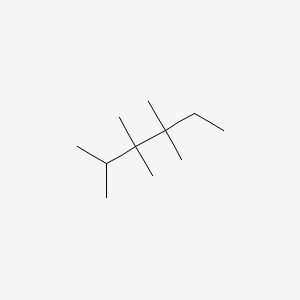
![7-[2-Oxo-5-(3-oxo-4-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enoic acid](/img/structure/B14544233.png)
